
N-benzyl-N-isopropylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-isopropylbutanamide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its unique structure, which includes a benzyl group (a benzene ring attached to a CH2 group), an isopropyl group (a branched alkyl group), and a butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-isopropylbutanamide typically involves the reaction of benzylamine with isopropylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Benzylamine + Isopropylbutanoyl Chloride → this compound + HCl
The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N-isopropylbutanamide can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
- Reduction : Reduction reactions can convert the amide group to an amine group.
- Substitution : The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
- Substitution : Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
- Oxidation : Carboxylic acids or ketones.
- Reduction : Primary or secondary amines.
- Substitution : Nitrobenzyl derivatives or halogenated benzyl derivatives.
Scientific Research Applications
N-benzyl-N-isopropylbutanamide has diverse applications in scientific research:
- Chemistry : It serves as a building block for the synthesis of more complex organic molecules.
- Biology : The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
- Medicine : It has potential applications in drug development, particularly as a precursor for pharmacologically active compounds.
- Industry : this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-isopropylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting biochemical pathways. The benzyl and isopropyl groups contribute to its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds:
- N-isopropylbenzylamine : Similar in structure but lacks the butanamide backbone.
- N-benzylbutanamide : Similar but lacks the isopropyl group.
- N-isopropylbutanamide : Similar but lacks the benzyl group.
Uniqueness: N-benzyl-N-isopropylbutanamide is unique due to the presence of both benzyl and isopropyl groups attached to the butanamide backbone. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-benzyl-N-propan-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-8-14(16)15(12(2)3)11-13-9-6-5-7-10-13/h5-7,9-10,12H,4,8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJFJIYDZHBKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=C1)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
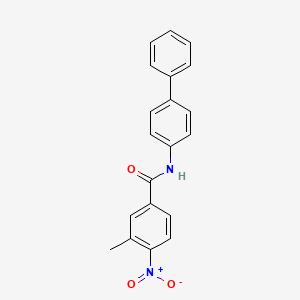

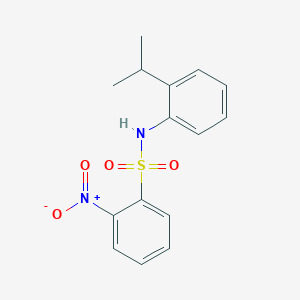
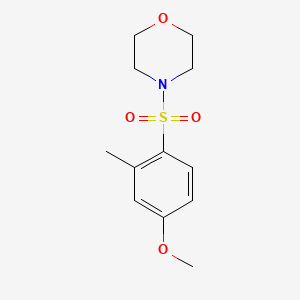
![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]piperidine](/img/structure/B5872075.png)
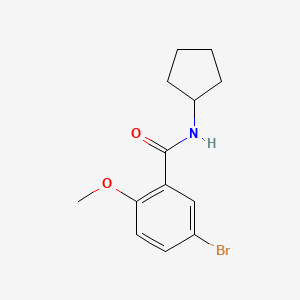
![(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE](/img/structure/B5872085.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5872106.png)
![2-ethyl-N-[(E)-pyridin-2-ylmethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B5872109.png)
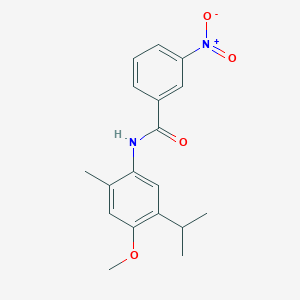
![3-[(FURAN-2-YL)METHYL]-6,7-DIMETHOXY-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B5872119.png)
![4-fluoro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5872120.png)
![2-{2-[(4-methylphenyl)sulfonyl]ethyl}pyridine](/img/structure/B5872126.png)
![methyl 2-[(2-ethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5872127.png)
